N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide
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Overview
Description
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is a synthetic organic compound with a molecular formula of C16H15ClFN3O3 and a molecular weight of 351.76 g/mol . This compound is characterized by the presence of a fluorobenzamide group and a nitrophenylamino propyl chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide typically involves a multi-step process:
Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-4-nitroaniline.
Amidation: The nitroaniline derivative is then reacted with 3-bromopropylamine to form N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}amine.
Fluorobenzoylation: Finally, the amine is acylated with 2-fluorobenzoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, further improves the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of N-{3-[(2-chloro-4-aminophenyl)amino]propyl}-2-fluorobenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of nitroso or nitro derivatives.
Scientific Research Applications
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorobenzamide moiety allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor functions. The nitrophenylamino propyl chain may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}nicotinamide
- N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-fluorobenzamide
Uniqueness
N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a fluorobenzamide and a nitrophenylamino propyl chain allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C16H15ClFN3O3 |
---|---|
Molecular Weight |
351.76 g/mol |
IUPAC Name |
N-[3-(2-chloro-4-nitroanilino)propyl]-2-fluorobenzamide |
InChI |
InChI=1S/C16H15ClFN3O3/c17-13-10-11(21(23)24)6-7-15(13)19-8-3-9-20-16(22)12-4-1-2-5-14(12)18/h1-2,4-7,10,19H,3,8-9H2,(H,20,22) |
InChI Key |
WUPWKGIDQXDIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl)F |
Origin of Product |
United States |
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